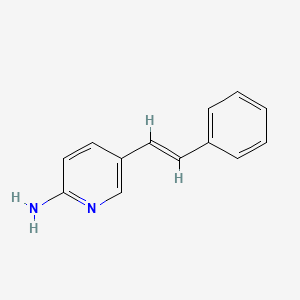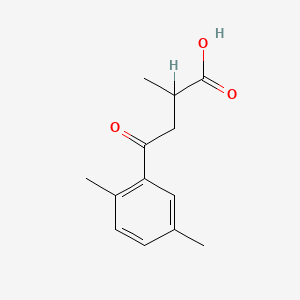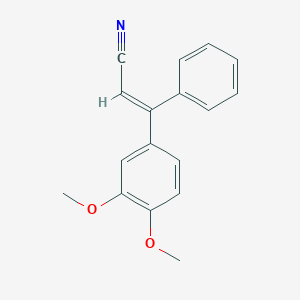
1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(ethoxycarbonyl)terephthalic acid is an aromatic dicarboxylic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-bis(ethoxycarbonyl)terephthalic acid can be synthesized through the reaction of terephthalic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the compound can be produced by the esterification of terephthalic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions
2,5-bis(ethoxycarbonyl)terephthalic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water or aqueous bases to form the corresponding carboxylic acids.
Substitution: Electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Esterification: Ethanol and sulfuric acid as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Esterification: Formation of ethyl esters.
Hydrolysis: Formation of terephthalic acid.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,5-bis(ethoxycarbonyl)terephthalic acid has several applications in scientific research:
Polymer Science: Used as a monomer in the synthesis of polyesters and polyamides.
Materials Chemistry: Employed in the development of luminescent materials and coordination polymers.
Catalysis: Acts as a ligand in the formation of metal-organic frameworks (MOFs) with potential catalytic properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The carboxylate groups coordinate with metal centers, leading to the formation of various coordination polymers and MOFs. These structures exhibit unique properties such as luminescence and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Terephthalic Acid: The parent compound, used in the production of polyethylene terephthalate (PET).
Dimethyl Terephthalate: Another ester derivative used in polymer synthesis.
Bis(2-hydroxyethyl)terephthalate: Used in the production of polyesters.
Uniqueness
2,5-bis(ethoxycarbonyl)terephthalic acid is unique due to its specific ester groups, which provide distinct reactivity and solubility properties compared to other terephthalic acid derivatives. This makes it particularly useful in the synthesis of specialized polymers and materials .
Properties
CAS No. |
16927-06-3 |
|---|---|
Molecular Formula |
C14H14O8 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
2,5-bis(ethoxycarbonyl)terephthalic acid |
InChI |
InChI=1S/C14H14O8/c1-3-21-13(19)9-5-8(12(17)18)10(14(20)22-4-2)6-7(9)11(15)16/h5-6H,3-4H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
FKBDSZNRJFOVHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)








![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
